molecular formula C11H23NO4 B6249220 tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate CAS No. 1312905-31-9

tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate

Cat. No. B6249220
CAS RN: 1312905-31-9
M. Wt: 233.3
InChI Key:
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Description

Tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate (TBHPC) is a small molecule used in the synthesis of various compounds. It is a versatile reagent with a wide range of applications in the fields of organic synthesis, biochemistry, and drug development. TBHPC has been used in a variety of research studies, including those focusing on the synthesis of pharmaceuticals, the development of therapeutic agents, and the investigation of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Phosphatidyl Ethanolamines

This compound can be employed in the synthesis of phosphatidyl ethanolamines . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They are often involved in membrane fusion and vesicular trafficking.

Synthesis of Ornithine

Ornithine is a non-proteinogenic amino acid that plays a role in the urea cycle. 3-(Boc-amino)-1-propanol can be used in the synthesis of ornithine .

Preparation of Metal-Fullerene Frameworks (MFFs)

Tert-butyl 3-hydroxypropionate, a related compound, can be used to prepare three-dimensional metal-fullerene frameworks (MFFs) . MFFs have potential applications in gas storage, separation, and catalysis.

Synthesis of Benzydamine Analogs

3-(Boc-amino)propyl bromide, a related compound, can be used as an alkylating reagent for the synthesis of Benzydamine analogs . These analogs can be used as activators for soluble guanylate cyclase , an enzyme that plays a crucial role in vasodilation and therefore can be targeted for treating cardiovascular diseases.

Synthesis of Chromenotriazolopyrimidine

3-(Boc-amino)propyl bromide can also be used in the synthesis of N-substituted chromenotriazolopyrimidine . This compound is a human murine double minute 2 (MDM2) inhibitor , which has potential applications in cancer therapy as MDM2 is often overexpressed in cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate involves the reaction of tert-butyl chloroformate with 3-(3-hydroxypropoxy)propylamine, followed by the addition of diisopropylethylamine and subsequent purification.", "Starting Materials": [ "tert-butyl chloroformate", "3-(3-hydroxypropoxy)propylamine", "diisopropylethylamine" ], "Reaction": [ "Step 1: Add 3-(3-hydroxypropoxy)propylamine to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Step 2: Add diisopropylethylamine to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 3: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1312905-31-9

Product Name

tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate

Molecular Formula

C11H23NO4

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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